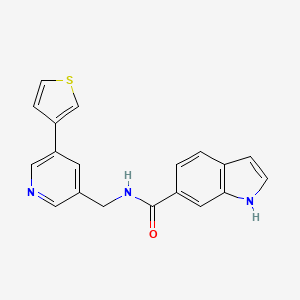

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(15-2-1-14-3-5-21-18(14)8-15)22-10-13-7-17(11-20-9-13)16-4-6-24-12-16/h1-9,11-12,21H,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQFIXCLZLNZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes include:

Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of α-bromo ketones with thiourea.

Pyridine Derivative Synthesis: Pyridine derivatives can be prepared through the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.

Coupling Reaction: The thiophene and pyridine derivatives are then coupled using reagents like palladium catalysts and appropriate ligands to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can be carried out at different positions on the thiophene or pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in various organic synthesis reactions.

Biology

The biological applications of this compound are extensive:

- Enzyme Inhibition : It has been identified as a potential inhibitor of various enzymes, making it significant in drug discovery efforts.

- Receptor Modulation : Its interactions with biological receptors can lead to the development of novel therapeutic agents targeting specific pathways .

Medicine

In medicinal chemistry, this compound has shown promise in several areas:

- Anti-inflammatory Properties : Studies suggest it may reduce inflammation by modulating cytokine levels.

- Anticancer Activity : Preliminary research indicates that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7), with an IC50 value indicating significant potency .

- Antimicrobial Effects : The compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Industrial Applications

In industry, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide can be utilized in the production of advanced materials such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials, making it suitable for various applications in materials science.

Case Studies

Several studies have investigated the biological effects and applications of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |

| Anti-inflammatory Properties | Investigate effects on cytokine levels | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various signaling pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide and related compounds:

Structural and Functional Group Analysis

- Heterocyclic Core : The target compound’s pyridine-indole scaffold contrasts with thiazole (4d) or pyridoindole (8h) cores in analogs. Thiazole derivatives (e.g., 4d–4i) often exhibit enhanced solubility due to morpholine or piperazine substituents, whereas the target’s thiophene may increase lipophilicity .

- Substituent Effects : The thiophene group in the target compound could improve aromatic stacking compared to 8h’s hydroxybenzamido group, which may enhance hydrogen bonding. Chloro and trifluoromethyl groups in analogs (e.g., 4d, ) typically boost metabolic stability and target affinity but may reduce solubility .

- Linker Diversity : The methylene bridge in the target compound differs from 8h’s pentyl chain, which could influence conformational flexibility and binding kinetics .

Research Implications and Gaps

- Biological Activity : Evidence lacks direct bioactivity data for the target compound. However, analogs like 4d–4i and 8h suggest possible applications in kinase inhibition or receptor modulation, warranting further studies .

- Optimization Opportunities : Introducing solubilizing groups (e.g., morpholine in 4d) or halogen atoms (e.g., chloro in ) could enhance the target compound’s pharmacokinetic profile.

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features multiple functional groups, including a thiophene ring, a pyridine ring, and an indole moiety. Its molecular formula is with a molecular weight of approximately 333.4 g/mol. The synthesis typically involves several steps:

- Synthesis of Thiophene Derivative : This can be achieved through the Gewald reaction, involving the condensation of α-bromo ketones with thiourea.

- Synthesis of Pyridine Derivative : Often synthesized via the Chichibabin synthesis, which includes the reaction of aldehydes with ammonia and acetylene.

- Coupling Reaction : The final compound is formed by coupling the thiophene and pyridine derivatives using palladium catalysts .

Anticancer Properties

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide has shown significant potential as an anticancer agent. Research indicates that it can inhibit various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human colon adenocarcinoma | 2.76 |

| Human lung adenocarcinoma | 9.27 |

| Human ovarian adenocarcinoma | 1.14 |

| Human renal cancer | 1.143 |

These values demonstrate its effectiveness against multiple cancer types, highlighting its potential for further development as a therapeutic agent .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It exhibits the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro studies have reported IC50 values for COX-2 inhibition comparable to that of established anti-inflammatory drugs like celecoxib .

The biological activity of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate receptor activity linked to cell proliferation and survival pathways.

Case Studies

Several studies have explored the compound's efficacy in different biological contexts:

- Study on Antitumor Activity : A study demonstrated that derivatives of this compound exhibited enhanced antiproliferative activity against a panel of human tumor cell lines, especially those resistant to conventional therapies .

- Research on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects in animal models, showing significant reductions in edema and inflammatory markers following treatment with the compound .

Q & A

What are the key considerations in designing a multi-step synthesis route for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-6-carboxamide?

Level: Basic (Synthetic Chemistry)

Answer:

Designing a multi-step synthesis requires:

- Sequential Functionalization: Prioritize reactions that introduce the thiophene and pyridine moieties early, as these aromatic systems often require harsh conditions (e.g., coupling reactions or cyclizations) that may destabilize later intermediates .

- Protection-Deprotection Strategies: For sensitive groups like the indole NH, use protecting agents (e.g., Boc or Fmoc) to prevent side reactions during subsequent steps .

- Reagent Compatibility: Select coupling agents (e.g., HATU or EDC) compatible with both amide bond formation and heterocyclic stability .

- Intermediate Characterization: Validate each step using HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm regioselectivity, particularly for pyridine-thiophene linkage .

How can researchers optimize reaction conditions to improve the yield and purity of this compound?

Level: Advanced (Process Chemistry)

Answer:

Optimization strategies include:

- Design of Experiments (DoE): Use statistical models to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, acetonitrile/water mixtures may enhance solubility of polar intermediates .

- Flow Chemistry: Continuous-flow systems can improve control over exothermic reactions (e.g., cyclizations) and reduce byproduct formation .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) can accelerate key steps like Suzuki-Miyaura arylations, but ligand selection (e.g., XPhos) is critical to avoid metal contamination .

- In-line Analytics: Real-time monitoring via UV-Vis or FTIR can identify side reactions early, enabling rapid adjustments .

What analytical techniques are essential for characterizing the structural integrity of this compound?

Level: Basic (Analytical Chemistry)

Answer:

Critical techniques include:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene-pyridine linkage) and detects tautomeric forms of the indole ring .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects trace impurities (<0.5% w/w) .

- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline intermediates .

- HPLC-PDA: Quantifies purity and identifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

How do molecular docking simulations contribute to understanding the biological activity of this compound?

Level: Advanced (Computational Pharmacology)

Answer:

Docking studies (e.g., AutoDock Vina or Schrödinger Suite) predict binding modes to targets like kinase enzymes or GPCRs:

- Binding Affinity Analysis: Compare ΔG values to prioritize analogs with stronger interactions (e.g., hydrogen bonding with indole NH or pyridine N) .

- Pocket Flexibility Modeling: Use induced-fit docking to account for conformational changes in the target protein .

- Cross-Validation with Assays: Pair simulations with surface plasmon resonance (SPR) or fluorescence polarization to validate predicted binding constants (Kd) .

What strategies can resolve contradictions in reported biological activities of structurally similar compounds?

Level: Advanced (Data Analysis)

Answer:

Address discrepancies via:

- Meta-Analysis of Assay Conditions: Compare IC50 values under standardized parameters (e.g., ATP concentration in kinase assays) .

- Structural-Activity Landscapes: Use QSAR models to identify critical substituents (e.g., electron-withdrawing groups on thiophene) that modulate activity .

- Orthogonal Assays: Validate conflicting results using alternative methods (e.g., cell-free vs. cell-based assays for cytotoxicity) .

What are the challenges in scaling up synthesis for preclinical studies?

Level: Advanced (Translational Research)

Answer:

Key challenges include:

- Solvent Scalability: Replace tetrahydrofuran (THF) with greener solvents (e.g., 2-MeTHF) to reduce toxicity .

- Purification Bottlenecks: Transition from column chromatography to recrystallization or centrifugal partitioning chromatography for large batches .

- Stability Profiling: Assess photodegradation (via accelerated UV testing) and hygroscopicity to optimize storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.